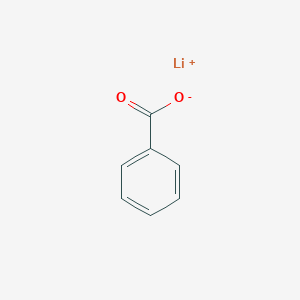

lithium;benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNSLOKTFFLSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Benzoate from Benzoic Acid and Lithium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium benzoate (B1203000) from benzoic acid and lithium hydroxide (B78521). The document details the underlying chemical reaction, experimental protocols, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized to aid in laboratory application.

Introduction

Lithium benzoate (C₇H₅LiO₂), the lithium salt of benzoic acid, is a white crystalline solid with applications in various fields, including pharmaceuticals and as a catalyst in polymer production.[1] Its synthesis is a straightforward acid-base neutralization reaction between benzoic acid, a weak organic acid, and lithium hydroxide, a strong base. This guide focuses on a common and accessible method for its preparation in an aqueous medium.

The Core Reaction: Neutralization

The fundamental chemical transformation in the synthesis of lithium benzoate is the reaction of benzoic acid (C₇H₆O₂) with lithium hydroxide (LiOH) to form lithium benzoate and water. The balanced molecular equation for this reaction is:

C₇H₆O₂(aq) + LiOH(aq) → C₇H₅LiO₂(aq) + H₂O(l)

This reaction is typically carried out in a 1:1 molar ratio of the reactants.[2]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed method for the synthesis of lithium benzoate in a laboratory setting.

3.1. Materials and Reagents

-

Benzoic Acid (C₇H₆O₂)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

-

Anhydrous Ethanol (B145695)

3.2. Synthesis Procedure

A detailed experimental procedure for the synthesis of lithium benzoate is as follows[2]:

-

Reactant Preparation: Weigh equimolar amounts of benzoic acid and lithium hydroxide monohydrate. For example, use a 1:1 molar ratio.

-

Dissolution: In a large beaker, dissolve the lithium hydroxide monohydrate in an appropriate amount of deionized water. Heat the solution to near boiling (approximately 90°C) to ensure complete dissolution.

-

Reaction: Slowly add the benzoic acid to the hot lithium hydroxide solution while stirring continuously.

-

Reflux: Maintain the reaction mixture at 90°C and continue stirring for a period of 4 hours to ensure the reaction goes to completion.

-

Concentration: After the reaction is complete, concentrate the resulting clear solution by heating it on an electric furnace until a crystalline film begins to appear on the surface.

-

Crystallization: Remove the solution from the heat and allow it to cool naturally to room temperature. A significant amount of solid lithium benzoate will precipitate out.

-

Filtration: Isolate the precipitated solid by filtration.

-

Washing: Wash the collected crystals three times with anhydrous ethanol to remove any remaining impurities.

-

Drying: Dry the purified lithium benzoate product.

Purification: Recrystallization

To obtain high-purity lithium benzoate, recrystallization is a recommended purification step. The general principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor. Water is a suitable solvent for the recrystallization of lithium benzoate due to its significant increase in solubility with temperature.[3]

General Recrystallization Procedure:

-

Dissolve the crude lithium benzoate in a minimum amount of near-boiling deionized water.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

-

Dry the crystals thoroughly.

Data Presentation: A Summary of Key Parameters

| Property | Value |

| Molecular Formula | C₇H₅LiO₂ |

| Molecular Weight | 128.06 g/mol |

| Appearance | White crystalline powder |

| Purity (Typical) | ≥ 99% (by titration) |

| Solubility in Water | 33 g/100 mL (25 °C), 40 g/100 mL (100 °C)[4] |

| Melting Point | >300 °C |

Characterization of Lithium Benzoate

The identity and purity of the synthesized lithium benzoate can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of lithium benzoate will show characteristic absorption bands. Key peaks include those corresponding to the aromatic C-H stretching, the C=C stretching of the benzene (B151609) ring, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the benzoate anion. The proton NMR spectrum will show signals corresponding to the aromatic protons, while the carbon NMR will show signals for the carbons of the benzene ring and the carboxylate carbon.

-

Thermal Gravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized lithium benzoate and to confirm the absence of water of hydration in the anhydrous product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of lithium benzoate.

Caption: Workflow for the synthesis and purification of lithium benzoate.

Conclusion

The synthesis of lithium benzoate from benzoic acid and lithium hydroxide via a neutralization reaction in an aqueous medium is a robust and straightforward method suitable for laboratory-scale production. Following the detailed experimental protocol and purification by recrystallization, high-purity lithium benzoate can be obtained. The characterization techniques outlined in this guide are essential for verifying the identity and purity of the final product, ensuring its suitability for research, pharmaceutical, and drug development applications.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Lithium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium benzoate (B1203000), the lithium salt of benzoic acid, is a compound with applications ranging from a lubricant in tablet manufacturing to a component in high-performance greases and a potential therapeutic agent.[1] Understanding its solid-state structure is crucial for controlling its physicochemical properties, optimizing its performance in various applications, and for its development in pharmaceuticals. This technical guide provides a comprehensive analysis of the available crystallographic data for lithium benzoate and its derivatives, outlines the experimental methodologies for its characterization, and presents visualizations of its structural features.

While the precise crystal structure of pure anhydrous lithium benzoate has proven challenging to determine with high resolution, this guide synthesizes the available information and presents detailed data from a closely related cocrystal to illuminate the coordination environment of the lithium ion and the conformation of the benzoate anion.

Crystal Structure Analysis

Anhydrous Lithium Benzoate

The crystallization of anhydrous lithium benzoate from water yields very thin, soft, and flexible platelets. The poor quality of these crystals has made high-resolution single-crystal X-ray diffraction analysis difficult. Researchers have reported that anisotropic refinement of the diffraction data did not reduce the R-value below 0.1, indicating a degree of uncertainty in the precise atomic positions.[1]

Despite these challenges, a two-dimensional polymeric structure has been described. This structure consists of a grid of lithium and carboxylate oxygen atoms. The phenyl groups of the benzoate anions form a covering layer on each side of this polymeric grid. These layers are stacked with the phenyl C-H groups pointing towards each other, indicating that the layers are held together by very weak van der Waals forces.[1] This layered structure is consistent with the macroscopic properties of the crystals, such as their softness and flexibility.[1]

Lithium Benzoate-cis-4-hydroxy-D-proline Cocrystal

To provide a more detailed and quantitative look at the structural possibilities for lithium benzoate, we present data from a salt-type cocrystal containing lithium, benzoate, and cis-4-hydroxy-D-proline.[1] In this structure, the fundamental coordination of the lithium ion and the conformation of the benzoate ligand are well-defined.

The following table summarizes the crystallographic data for the poly[(μ-benzoato)-(μ-cis-4–hydroxy-D-proline)lithium] cocrystal.

| Parameter | Value[1] |

| Formula | (C₁₂H₁₄LiNO₅)n |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1481(4) |

| b (Å) | 8.9342(7) |

| c (Å) | 25.733(2) |

| V (ų) | 1183.57(16) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Rgt(F) | 0.0539 |

| wRref(F²) | 0.1478 |

In this cocrystal, each lithium ion is coordinated to four oxygen atoms from adjacent carboxylate moieties. Two of these oxygens are from benzoate anions and two are from cis-4-hydroxy-D-proline molecules, resulting in a tetrahedral coordination geometry around the lithium ion.

| Bond | Length (Å)[1] |

| Li–O (benzoate) | 1.884 |

| Li–O (benzoate) | 1.902 |

| Li–O (proline) | 1.890 |

| Li–O (proline) | 1.980 |

Experimental Protocols

The determination of crystal structures, such as that of the lithium benzoate cocrystal, relies on established experimental techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: Single crystals of suitable size and quality are grown. For the lithium benzoate cocrystal, this was achieved by dissolving lithium hydroxide (B78521) monohydrate, benzoic acid, and cis-4-hydroxy-D-proline in hot deionized water and allowing for slow evaporation.[1]

-

Crystal Mounting: A suitable single crystal (e.g., 0.20 × 0.04 × 0.02 mm) is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker APEX-II) and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[1] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded at various orientations.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using software packages like Bruker SHELXTL.[1] In the case of the cocrystal, all hydrogen atoms were placed in calculated positions and constrained to ride on their parent atoms.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Coordination Environment of Lithium in the Cocrystal

Caption: Tetrahedral coordination of the Li+ ion in the cocrystal.

Conclusion

The crystal structure of pure anhydrous lithium benzoate presents a notable challenge for crystallographers, resulting in a model characterized by a two-dimensional polymeric network with weak interlayer interactions. While a high-resolution structure of the pure compound remains elusive, the analysis of a lithium benzoate-cis-4-hydroxy-D-proline cocrystal provides valuable quantitative insights into the coordination chemistry of lithium and the geometry of the benzoate anion. The tetrahedral coordination of the lithium ion by carboxylate oxygens is a key feature in this derivative. Further research, potentially employing advanced crystallization techniques or powder diffraction methods, may be necessary to fully elucidate the crystal structure of pure lithium benzoate and enable a more complete understanding of its structure-property relationships.

References

Spectroscopic Characterization of Lithium Benzoate Using Fourier-Transform Infrared (FT-IR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of lithium benzoate (B1203000) using Fourier-Transform Infrared (FT-IR) spectroscopy. It details the experimental protocols for sample analysis, presents quantitative data on vibrational modes, and illustrates the experimental workflow. This guide is intended for professionals in research and development who utilize spectroscopic techniques for material characterization.

Introduction to FT-IR Spectroscopy of Lithium Benzoate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. When applied to lithium benzoate (C₇H₅LiO₂), FT-IR spectroscopy provides a characteristic vibrational fingerprint, allowing for its unambiguous identification and quality control. The technique is sensitive to the vibrations of chemical bonds within the molecule, particularly the carboxylate group and the aromatic ring, which are the key structural features of lithium benzoate.

The interaction of lithium benzoate with infrared radiation induces vibrations in its constituent bonds, such as stretching and bending. The frequencies at which these vibrations occur are specific to the types of bonds and the overall molecular structure. By analyzing the absorption spectrum, one can identify the presence of key functional groups and confirm the identity and purity of the substance.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The following protocol for the FT-IR analysis of solid lithium benzoate is based on established methodologies for obtaining high-quality infrared spectra.[1]

2.1. Materials and Reagents

-

Lithium Benzoate (C₇H₅LiO₂), 99% purity[1]

-

Potassium Bromide (KBr), FT-IR grade, 99% purity, stored in a desiccator

-

Agate mortar and pestle

-

Pellet press with a die

-

Spatula

-

Analytical balance

2.2. Instrumentation

-

FT-IR Spectrometer: A mid-IR range spectrometer, such as a JASCO FT/IR-4200, is suitable for this analysis.[1]

-

Detector: A Deuterated L-Alanine Triglycine Sulfate (DLATGS) detector is commonly used for this application.[1]

-

Software: Appropriate software for data acquisition and analysis.

2.3. Sample Preparation (KBr Pellet)

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture can interfere with the FT-IR spectrum, particularly in the O-H stretching region.

-

Weighing: Accurately weigh approximately 1 mg of lithium benzoate and 100-200 mg of dry KBr powder to achieve a concentration of approximately 0.5-1.0 wt% of the analyte in KBr.[1]

-

Grinding: Transfer the weighed lithium benzoate and KBr to an agate mortar. Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a clear pellet and high-quality spectrum.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent. If the pellet is opaque or brittle, it may be necessary to regrind the sample or adjust the amount of sample/KBr and the applied pressure.

2.4. Data Acquisition

-

Background Spectrum: Place an empty sample holder in the spectrometer and acquire a background spectrum. This will account for any atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the lithium benzoate sample in the sample holder and place it in the spectrometer.

-

Spectral Parameters: Set the data acquisition parameters. A typical setting would be:

-

Data Collection: Initiate the scan to collect the FT-IR spectrum of the lithium benzoate sample. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Vibrational Mode Assignments

The FT-IR spectrum of lithium benzoate is characterized by several distinct absorption bands corresponding to specific vibrational modes of the molecule. The key vibrational assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3060 | ν(C-H) aromatic | Aromatic C-H stretching vibrations. |

| ~1600 | ν_as(COO⁻) | Asymmetric stretching vibration of the carboxylate group. This is a strong and characteristic absorption. |

| ~1550 | ν(C=C) aromatic | Aromatic ring C=C stretching vibrations. |

| ~1415 | ν_s(COO⁻) | Symmetric stretching vibration of the carboxylate group. This is also a strong and characteristic band. |

| Multiple Bands | In-plane and out-of-plane δ(C-H) | Bending vibrations of the aromatic C-H bonds. |

| Multiple Bands | Ring vibrations | Vibrations involving the entire aromatic ring structure. |

| Below 1000 | Out-of-plane ring and C-H deformations | Bending and deformation modes of the benzene (B151609) ring and its substituents. |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument calibration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FT-IR characterization of lithium benzoate.

Caption: Experimental workflow for the FT-IR spectroscopic characterization of lithium benzoate.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of lithium benzoate provides a wealth of structural information. The most prominent features are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the metal cation.

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The region below 1000 cm⁻¹ is often referred to as the "fingerprint region" and contains a complex pattern of absorptions due to various bending and deformation modes. This region is unique to the molecule and is particularly useful for confirming the identity of the compound.

In the near-infrared (NIR) region (above 4000 cm⁻¹), weaker absorption bands corresponding to overtones and combination bands of the fundamental vibrations can be observed. For instance, peaks around 4600 cm⁻¹ can be attributed to combination bands of the aromatic C-H stretch and the C=C or C=O stretches.[1] The first overtone of the aromatic C-H stretch may be seen around 6000 cm⁻¹.[1]

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of lithium benzoate. The technique provides a rapid and non-destructive method for confirming the identity and assessing the purity of the compound. By following the detailed experimental protocol and utilizing the provided data for vibrational mode assignments, researchers, scientists, and drug development professionals can confidently employ FT-IR spectroscopy in their analytical workflows. The characteristic spectral fingerprint of lithium benzoate, particularly the strong carboxylate absorptions, allows for its straightforward identification and differentiation from other related compounds.

References

An In-Depth Technical Guide to the Thermal Decomposition Analysis of Lithium Benzoate

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of lithium benzoate (B1203000). Due to the limited availability of direct thermoanalytical data for lithium benzoate, this guide synthesizes information from closely related alkali metal benzoates, primarily sodium benzoate, to project the thermal behavior of lithium benzoate. This document outlines the theoretical decomposition pathways, presents extrapolated quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the decomposition process and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who require a thorough understanding of the thermal stability and degradation profile of lithium benzoate.

Introduction

Lithium benzoate, the lithium salt of benzoic acid, finds applications in various fields, including as a nucleating agent in polymer production and as a potential component in pharmaceutical formulations. A critical aspect of its physicochemical characterization is its thermal stability, as this dictates its processing, storage, and safety parameters. Thermal decomposition analysis provides vital information on the temperatures at which a material degrades, the nature of this degradation, and the byproducts formed. This guide delves into the thermal decomposition of lithium benzoate, leveraging data from analogous compounds to provide a robust analytical framework.

Predicted Thermal Decomposition Pathway

The thermal decomposition of alkali metal benzoates, in an inert atmosphere, is primarily characterized by decarboxylation. It is anticipated that lithium benzoate follows a similar degradation pathway. The process is expected to occur at elevated temperatures, leading to the formation of benzene (B151609) and a solid residue of lithium carbonate.

The proposed overall reaction is:

2 C₆H₅COOLi(s) → C₆H₆(g) + Li₂CO₃(s) + C₆H₅-C₆H₅(g) + other minor products

At higher temperatures, the lithium carbonate residue may further decompose to lithium oxide and carbon dioxide:

Li₂CO₃(s) → Li₂O(s) + CO₂(g)

The following diagram illustrates this predicted decomposition pathway.

The Solubility of Lithium Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium benzoate (B1203000) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize lithium benzoate in their work. The guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Introduction

Lithium benzoate (C₇H₅LiO₂), the lithium salt of benzoic acid, is a white crystalline powder with applications in pharmaceuticals as a raw material and as a catalyst in polymerization processes.[1] Its solubility in different media is a critical physicochemical property that influences its behavior in various applications, including formulation development and chemical synthesis. This guide focuses on its solubility profile in organic solvents, a key consideration for its use in non-aqueous systems.

Quantitative Solubility Data

The solubility of lithium benzoate in organic solvents is influenced by factors such as temperature and the polarity of the solvent. The available quantitative data is summarized in the tables below. It is important to note that comprehensive solubility data for lithium benzoate across a wide range of organic solvents is not extensively documented in publicly available literature.

Table 1: Solubility of Lithium Benzoate in Protic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Ethanol (B145695) | 78 | 10[2] | - | - |

| Ethanol | 25 | 8[1] | - | - |

| Alcohol (unspecified) | Not Specified | ~7.7 (1 g in 13 mL)[3] | - | - |

| Boiling Alcohol (unspecified) | Boiling | 10 (1 g in 10 mL)[3] | - | - |

Table 2: Solubility of Lithium Benzoate in Aprotic and Nonpolar Solvents

| Solvent | Temperature (°C) | Solubility |

| Diethyl Ether | Not Specified | Insoluble[4] |

| Acetone | Not Specified | Data not available |

| Ethyl Acetate | Not Specified | Data not available |

| Dichloromethane | Not Specified | Data not available |

| Chloroform | Not Specified | Data not available |

| Toluene | Not Specified | Data not available |

| n-Hexane | Not Specified | Data not available |

| Dimethylformamide (DMF) | Not Specified | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available |

Note: The dashes (-) indicate that the data was not available in the specified units in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments to determine the solubility of lithium benzoate in organic solvents. These protocols are based on established methods for solubility determination of organic salts.

Isothermal Saturation (Shake-Flask) Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium concentration of lithium benzoate in a specific organic solvent at a constant temperature.

Materials:

-

Lithium benzoate (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of lithium benzoate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at a high speed or allow it to stand undisturbed until clear supernatant is obtained.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved particles from being transferred, it is recommended to use a syringe fitted with a chemically compatible filter.

-

Analysis: Determine the concentration of lithium benzoate in the collected supernatant using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Gravimetric Analysis

This method determines the amount of solute by weighing the residue after evaporating the solvent.

Objective: To quantify the mass of lithium benzoate dissolved in a known mass or volume of solvent.

Procedure:

-

Sample Collection: Following the phase separation step of the isothermal saturation method, accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Weighing the Solution: Weigh the container with the collected solution to determine the total mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, in a desiccator, or in an oven at a temperature below the decomposition point of lithium benzoate and the boiling point of the solvent.

-

Drying to a Constant Weight: Once the solvent has evaporated, dry the residue (lithium benzoate) in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Final Weighing: Cool the container in a desiccator to room temperature and weigh it accurately.

-

Calculation:

-

Mass of dissolved lithium benzoate = (Weight of container + residue) - (Weight of empty container)

-

Mass of solvent = (Weight of container + solution) - (Weight of container + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved lithium benzoate / Mass of solvent) x 100

-

UV-Vis Spectroscopic Method

This method is applicable if lithium benzoate exhibits significant absorbance in the ultraviolet-visible region and the solvent is transparent in that region.

Objective: To determine the concentration of lithium benzoate in a saturated solution using its absorbance of UV-Vis light.

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute standard solution of lithium benzoate in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of lithium benzoate of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear according to the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the saturated supernatant obtained from the isothermal saturation method and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Factors Influencing Solubility

Several factors can affect the solubility of lithium benzoate in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as indicated by the data for ethanol. However, this is not always the case, and the effect of temperature should be determined experimentally for each solvent.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Lithium benzoate, being a salt, is expected to have higher solubility in more polar solvents. The benzoate anion has a nonpolar phenyl group and a polar carboxylate group, which can lead to complex solubility behavior in solvents of varying polarities.

-

Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease the solubility of lithium benzoate through common ion effects, complex formation, or changes in the solvent's properties.

Conclusion

This technical guide has summarized the currently available data on the solubility of lithium benzoate in organic solvents and provided detailed experimental protocols for its determination. While data for ethanol is available, there is a clear need for further research to establish a comprehensive solubility profile of lithium benzoate in a wider array of commonly used organic solvents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to accurately determine this critical physicochemical property, thereby facilitating its effective use in various scientific and industrial applications.

References

An In-depth Technical Guide to Lithium Benzoate: From Molecular Properties to Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium benzoate (B1203000), detailing its chemical and physical properties, methods for its synthesis and purification, and its emerging role in the pharmaceutical sciences as a neuroprotective agent.

Core Molecular and Physical Properties

Lithium benzoate is the lithium salt of benzoic acid.[1] It presents as a white crystalline powder that is odorless and soluble in water.[2][3]

Table 1: Physicochemical Properties of Lithium Benzoate

| Property | Value | Reference |

| Molecular Formula | C₇H₅LiO₂ | [1] |

| Molecular Weight | 128.1 g/mol | [1] |

| CAS Number | 553-54-8 | [1][3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | >300 °C | [5] |

| Density | 1.0305 g/cm³ | [2] |

| Solubility in Water | 29.87 g/100 mL at 25 °C | [4] |

| pH of Aqueous Solution | ~8 | [5][6] |

Table 2: Spectroscopic Data for Lithium Benzoate

| Spectroscopic Technique | Characteristic Peaks | Reference |

| Infrared (IR) Absorption | Key absorptions related to the benzoate carboxylate group and aromatic ring vibrations. | [7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are characteristic of the benzoate structure. | [8] |

Synthesis, Purification, and Analysis

The synthesis of lithium benzoate is typically achieved through the neutralization of benzoic acid with a lithium base.

This protocol describes the synthesis of lithium benzoate from benzoic acid and lithium hydroxide (B78521) monohydrate.

Materials:

-

Benzoic acid

-

Lithium hydroxide monohydrate

-

Deionized water

-

Anhydrous ethanol (B145695)

-

Reaction flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a reaction flask, dissolve lithium hydroxide monohydrate in an appropriate amount of deionized water.

-

Heat the solution to near boiling to ensure complete dissolution of the lithium hydroxide.[5]

-

Slowly add a molar equivalent of benzoic acid to the hot lithium hydroxide solution while stirring.[5]

-

Once the benzoic acid is added, maintain the solution at 90°C and continue stirring under reflux for approximately 4 hours to ensure the reaction goes to completion.[5]

-

After the reaction period, concentrate the solution by heating until a crystalline film appears on the surface.[5]

-

Allow the solution to cool to room temperature, which will induce the precipitation of lithium benzoate.[5]

-

Collect the precipitated solid by filtration.

-

Wash the collected crystals three times with anhydrous ethanol to remove any unreacted starting materials or impurities.[5]

-

Dry the purified lithium benzoate crystals.

This protocol outlines the purification of synthesized lithium benzoate using recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.

Materials:

-

Crude lithium benzoate

-

Deionized water (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Transfer the crude lithium benzoate to an Erlenmeyer flask.

-

Add a minimal amount of deionized water, the solvent in which benzoic acid's solubility increases significantly with temperature.[9]

-

Gently heat the suspension on a hot plate while stirring to dissolve the lithium benzoate. Add small portions of hot deionized water until the solid is completely dissolved.[9]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[9][10]

-

After crystal formation at room temperature, place the flask in an ice bath to maximize the yield of recrystallized product.[9]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[9]

-

Dry the purified lithium benzoate.

This protocol describes the determination of lithium benzoate purity through acid-base titration.

Materials:

-

Dried, purified lithium benzoate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Phenolphthalein (B1677637) indicator or a pH meter

-

Buret, beaker, and magnetic stirrer

Procedure:

-

Accurately weigh a sample of the dried lithium benzoate and dissolve it in a known volume of deionized water in a beaker.

-

Add a few drops of phenolphthalein indicator to the lithium benzoate solution. For more precise measurements, a calibrated pH meter can be used.[11]

-

Fill a buret with the standardized HCl solution and record the initial volume.

-

Titrate the lithium benzoate solution with the HCl solution, constantly stirring, until the endpoint is reached. With phenolphthalein, the endpoint is indicated by the disappearance of the pink color.[11] With a pH meter, the endpoint is the equivalence point on the titration curve.

-

Record the final volume of the HCl solution used.

-

Calculate the purity of the lithium benzoate based on the stoichiometry of the reaction between lithium benzoate and HCl.

Caption: Workflow for the synthesis and purification of lithium benzoate.

Neuroprotective Effects and Mechanism of Action

Recent studies have highlighted the potential of lithium benzoate as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's.[12][13] Its mechanism of action is multifaceted, involving the modulation of mitochondrial function and key signaling pathways.

This protocol outlines an in vitro workflow to evaluate the neuroprotective properties of lithium benzoate against a neurotoxin-induced insult in primary rat cortical neurons.[12][13][14]

Materials:

-

Primary rat cortical neurons

-

Lithium benzoate

-

Neurotoxin (e.g., 3-nitropropionic acid [3-NP] or Amyloid-β₂₅₋₃₅)[12]

-

Cell culture reagents

-

MTT assay kit for cell viability

-

CellRox Green reagent for reactive oxygen species (ROS) detection

-

Seahorse XF Analyzer for mitochondrial function

Procedure:

-

Cell Culture and Treatment:

-

Culture primary rat cortical neurons in appropriate media.

-

Pre-treat a subset of cells with varying concentrations of lithium benzoate for 24 hours.[12]

-

Induce neurotoxicity by exposing the cells (with and without lithium benzoate pre-treatment) to a neurotoxin like 3-NP for an additional 24 hours.[12]

-

-

Cell Viability Assessment (MTT Assay):

-

Following treatment, incubate the cells with MTT reagent.

-

Measure the absorbance to quantify the formation of formazan, which is proportional to the number of viable cells.[15]

-

-

Reactive Oxygen Species (ROS) Detection:

-

Treat cells as described in step 1.

-

Add CellRox Green reagent to the cell cultures.

-

Measure the fluorescence, which is indicative of the level of oxidative stress.[14]

-

-

Mitochondrial Function Analysis (Seahorse Assay):

Caption: Experimental workflow for assessing the neuroprotective effects of lithium benzoate.

The neuroprotective effects of the lithium component of lithium benzoate are largely attributed to its inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β).[17][18][19] This inhibition triggers a cascade of downstream effects that promote cell survival. Furthermore, lithium benzoate has been shown to improve mitochondrial function and reduce the production of reactive oxygen species (ROS), which are key factors in neuronal damage.[12][14]

Caption: Proposed neuroprotective signaling pathway of lithium benzoate.

References

- 1. Lithium Benzoate | C7H5LiO2 | CID 2724073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Lithium benzoate [chembk.com]

- 6. Lithium Benzoate [drugfuture.com]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]

- 12. Lithium Benzoate Exerts Neuroprotective Effect by Improving Mitochondrial Function, Attenuating Reactive Oxygen Species, and Protecting Cognition and Memory in an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lithium Benzoate Exerts Neuroprotective Effect by Improving Mitochondrial Function, Attenuating Reactive Oxygen Species, and Protecting Cognition and Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. syneurx.com [syneurx.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Lithium Benzoate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically at a certain temperature and relative humidity (RH). This phenomenon can be classified into several types:

-

Adsorption: The accumulation of water molecules on the surface of the material.

-

Absorption: The penetration of water molecules into the bulk structure of the material.

-

Deliquescence: A process where a solid substance absorbs a significant amount of moisture from the atmosphere to form a liquid solution. The relative humidity at which this occurs is known as the Critical Relative Humidity (CRH).

For pharmaceutical powders like lithium benzoate (B1203000), moisture uptake can have significant consequences, including:

-

Physical Changes: Alterations in particle size, flowability, and mechanical properties, as well as caking or clumping.

-

Chemical Degradation: Increased rates of hydrolysis or other chemical reactions, leading to a decrease in the potency of an active pharmaceutical ingredient (API).

-

Impact on Formulation and Performance: Changes in dissolution rates and bioavailability of the final drug product.

Given these potential impacts, a thorough understanding and characterization of the hygroscopic properties of a substance are crucial during drug development and manufacturing.

Hygroscopic Nature of Lithium Benzoate

Lithium benzoate (C₇H₅LiO₂) is qualitatively described in the literature as a hygroscopic white powder.[1] This characteristic implies that the material has a tendency to take up moisture from the air, a property that necessitates careful handling and storage conditions to maintain its quality and stability.[2] The hygroscopicity of lithium benzoate is attributed to the presence of the lithium ion, which can influence the compound's reactivity and interactions with other substances, including water molecules.

While specific quantitative data on the moisture sorption behavior of lithium benzoate is not extensively documented in publicly available literature, the following sections detail the standard experimental methodologies that can be employed to precisely quantify its hygroscopic nature.

Quantitative Analysis of Hygroscopicity

To quantitatively characterize the hygroscopic nature of a powder such as lithium benzoate, several analytical techniques are employed. The data obtained from these methods are essential for determining appropriate storage conditions, packaging, and formulation strategies.

European Pharmacopoeia Classification

The European Pharmacopoeia provides a standardized classification for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.[3][4] This classification provides a useful benchmark for comparing different materials.

| Hygroscopicity Classification | Weight Increase (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Table 1: European Pharmacopoeia classification of hygroscopicity.[3][4]

To classify lithium benzoate according to this system, a sample would be subjected to the specified conditions, and its weight gain would be measured.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the hygroscopic properties of a substance. The following sections outline the methodologies for the key experiments used in hygroscopicity testing.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[5][6] This method is instrumental in generating moisture sorption-desorption isotherms, which provide comprehensive information about the hygroscopic behavior of a material.

Methodology:

-

Sample Preparation: A small amount of lithium benzoate powder (typically 5-15 mg) is accurately weighed and placed in the sample pan of the DVS instrument.[7]

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This initial dry weight serves as the reference point.[4]

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's weight until equilibrium is reached (defined by a weight change of less than a specified value, e.g., 0.002% per minute, over a set period).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water uptake and any physical changes in the material.[6]

Gravimetric Analysis (Desiccator Method)

A simpler, classical method for assessing hygroscopicity involves storing the sample in desiccators containing saturated salt solutions that maintain a constant relative humidity.

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known and constant relative humidity at a given temperature (e.g., 25°C).[7]

-

Sample Preparation: Accurately weighed samples of lithium benzoate powder are placed in open containers (e.g., weighing bottles).

-

Equilibration: The samples are placed in the desiccators, and the chambers are sealed. The samples are stored for a defined period (e.g., 24 hours, or until a constant weight is achieved) to allow for equilibration with the surrounding atmosphere.

-

Weight Measurement: After the equilibration period, the samples are removed and immediately re-weighed.

-

Calculation: The percentage of weight gain is calculated for each relative humidity level.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[8][9] It can be used to measure the initial moisture content of lithium benzoate or the moisture content after exposure to various humidity conditions.

Methodology:

-

Instrument Setup: A volumetric or coulometric Karl Fischer titrator is used. The choice between the two depends on the expected water content (volumetric for higher levels, coulometric for trace amounts).[9]

-

Reagent Preparation: The appropriate Karl Fischer reagents are added to the titration vessel.

-

Titration: A precisely weighed sample of lithium benzoate powder is introduced into the titration cell. The titrator then automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The instrument's software calculates the amount of water in the sample based on the amount of reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).

-

For Hygroscopicity Studies: To use KF titration for hygroscopicity studies, samples of lithium benzoate are first exposed to different relative humidity environments (using desiccators or a humidity chamber) for a set period. After exposure, the water content of each sample is determined by KF titration to quantify the amount of moisture absorbed.

Visualizations

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of the hygroscopic properties of a pharmaceutical powder like lithium benzoate.

References

- 1. THE PHYSICAL AND CHEMICAL PROPERTIES OF LITHIUM BENZOATE AND LITHIUM SALICYLATE. - ProQuest [proquest.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. axiomcorporate.com [axiomcorporate.com]

- 4. jpharmachem.com [jpharmachem.com]

- 5. strem.com [strem.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium benzoate (B1203000) (C₇H₅LiO₂), the lithium salt of benzoic acid, is a white crystalline solid with multifaceted applications in the pharmaceutical and chemical industries.[1][2][3] Renowned for its role as a stabilizer in polymer formulations and as a catalyst in organic synthesis, it is also utilized in the medical field, particularly in the context of psychiatric disorders due to the therapeutic properties of the lithium ion.[1][2][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of lithium benzoate, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physical and Chemical Properties

Lithium benzoate is an odorless, white crystalline powder.[1] It is stable under normal conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[5]

Quantitative Data Summary

For ease of comparison, the key quantitative physical and chemical properties of lithium benzoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅LiO₂ | [4] |

| Molecular Weight | 128.05 g/mol | |

| Melting Point | >300 °C | [6] |

| Density | 1.19 g/cm³ | |

| Solubility in Water | 29.87 g/100 mL at 25 °C | |

| 33 g/100 mL at 25 °C | ||

| 40 g/100 mL at 100 °C | ||

| Solubility in Ethanol (B145695) | 8 g/100 mL at 25 °C | |

| 10 g/100 mL at 78 °C | ||

| pKa of Conjugate Acid (Benzoic Acid) | 4.20 at 25 °C | |

| Appearance | White crystalline powder | [1][3] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These protocols are designed to be followed in a laboratory setting by trained professionals.

Synthesis of Lithium Benzoate

This protocol describes the synthesis of lithium benzoate from the reaction of benzoic acid with lithium hydroxide (B78521).

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Anhydrous ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Weigh stoichiometric amounts of benzoic acid and lithium hydroxide monohydrate (molar ratio 1:1).

-

In a beaker, dissolve the lithium hydroxide monohydrate in a minimal amount of deionized water with gentle heating to near boiling.

-

Slowly add the benzoic acid to the hot lithium hydroxide solution while stirring continuously.

-

Set up the reaction mixture for reflux and heat at 90 °C for 4 hours with constant stirring to ensure complete reaction.

-

After the reaction is complete, concentrate the resulting clear solution by heating on an electric furnace until a crystalline film appears on the surface.

-

Allow the solution to cool to room temperature naturally to facilitate the precipitation of lithium benzoate crystals.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals three times with anhydrous ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified lithium benzoate crystals in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Calculate the percentage yield of the synthesized lithium benzoate.

Determination of Melting Point

The melting point of lithium benzoate is determined using the capillary method.

Materials:

-

Lithium benzoate sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the lithium benzoate sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Solubility (Shake-Flask Method)

This protocol outlines the determination of the solubility of lithium benzoate in water at a specific temperature.

Materials:

-

Lithium benzoate

-

Distilled water

-

Thermostatically controlled water bath or shaker

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Suitable analytical method for concentration determination (e.g., titration, spectroscopy)

Procedure:

-

Add an excess amount of lithium benzoate to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any suspended solid particles.

-

Determine the concentration of lithium benzoate in the filtered saturated solution using a pre-validated analytical method.

-

Express the solubility as grams of solute per 100 mL of solvent.

Determination of Density (Gas Pycnometry)

The skeletal density of lithium benzoate can be accurately determined using a gas pycnometer.

Materials:

-

Lithium benzoate sample (dry and powdered)

-

Gas pycnometer

-

Helium gas (or another inert gas)

-

Analytical balance

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a suitable amount of the dry lithium benzoate sample and record the mass.

-

Place the sample in the sample chamber of the pycnometer.

-

Seal the chamber and purge it with the analysis gas (helium) to remove any adsorbed air and moisture.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.

-

The instrument measures the pressure difference and, based on the known volumes of the chambers, calculates the volume of the solid sample, excluding any pore volume.

-

The density is then automatically calculated by the instrument as mass/volume.

-

Repeat the measurement several times to ensure reproducibility and report the average value.[7][8]

Chemical Reactivity

Dissociation in Water

Lithium benzoate is a salt of a strong base (lithium hydroxide) and a weak acid (benzoic acid). When dissolved in water, it dissociates into lithium cations (Li⁺) and benzoate anions (C₇H₅O₂⁻). The benzoate anion then undergoes hydrolysis to a small extent, producing a slightly alkaline solution.

Reaction with Strong Acids

As the salt of a weak acid, lithium benzoate will react with strong acids (e.g., HCl) to form benzoic acid, which may precipitate if its solubility limit is exceeded.

Reaction: C₇H₅LiO₂(aq) + HCl(aq) → C₇H₆O₂(s/aq) + LiCl(aq)

Thermal Decomposition

When heated to high temperatures, lithium benzoate is expected to decompose. The hazardous decomposition products formed under fire conditions include carbon oxides and lithium oxides.[5]

Safety and Handling

Lithium benzoate should be handled with care in a well-ventilated area.[9] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. If ingested, seek medical attention. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 553-54-8: Lithium benzoate | CymitQuimica [cymitquimica.com]

- 4. axiomchem.com [axiomchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. usp.org [usp.org]

- 9. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols: Lithium Benzoate in Polypropylene Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of lithium benzoate (B1203000) in polypropylene (B1209903) (PP) production. While sometimes referred to as a catalyst, lithium benzoate's primary and well-documented function in this context is as a nucleating agent . This document will detail its effects on polypropylene properties, provide experimental protocols for its use as a nucleating agent, and discuss the related role of benzoate esters as internal donors in the Ziegler-Natta polymerization process.

Lithium Benzoate as a Nucleating Agent for Polypropylene

Nucleating agents are additives that accelerate the crystallization process of a polymer by providing sites for crystal growth to begin.[1] In polypropylene, this leads to a finer and more uniform crystalline structure, which can significantly enhance its physical, mechanical, and optical properties.[2]

Mechanism of Action

Lithium benzoate, an organic salt, acts as a heterogeneous nucleating agent.[3] To be effective, a nucleating agent should be insoluble in the polymer melt and have a melting point higher than that of the polymer.[1] When dispersed in molten polypropylene, the fine particles of lithium benzoate serve as "seeds" or nuclei, initiating the formation of a larger number of smaller spherulites (crystalline structures) as the polymer cools. This contrasts with un-nucleated polypropylene, which forms fewer, larger spherulites that can scatter light and lead to lower clarity and potentially inferior mechanical properties.

Effects on Polypropylene Properties

The addition of lithium benzoate as a nucleating agent can lead to several beneficial changes in polypropylene properties:

-

Improved Optical Properties: By creating smaller spherulites, lithium benzoate reduces light scattering, resulting in improved clarity and reduced haze in polypropylene films and molded parts.[4]

-

Enhanced Mechanical Properties: A finer crystalline structure can lead to increased stiffness, hardness, and tensile strength.[5]

-

Increased Crystallization Temperature (Tc): Lithium benzoate increases the temperature at which polypropylene begins to crystallize from the melt.[6] This allows for faster processing cycles in techniques like injection molding, as the part can be ejected from the mold at a higher temperature.[1]

-

Improved Dimensional Stability: A more uniform crystalline structure can lead to more consistent and predictable shrinkage and reduced warpage in molded articles.[2]

Data Presentation: Effects of Lithium Benzoate on Polypropylene Properties

The following table summarizes the typical effects of adding a benzoate-based nucleating agent to polypropylene. The exact values can vary depending on the specific grade of polypropylene, processing conditions, and the concentration of the nucleating agent.

| Property | Neat Polypropylene (Typical Values) | Polypropylene with Benzoate Nucleating Agent (Typical Values) | Reference |

| Thermal Properties | |||

| Crystallization Temperature (Tc) | ~110 - 125 °C | Increase of up to 15 °C | [6] |

| Optical Properties | |||

| Haze (%) | High | Significantly Reduced | [4] |

| Clarity (%) | Low | Significantly Increased | [4] |

| Mechanical Properties | |||

| Tensile Strength | Varies by grade | Increased | [5] |

| Flexural Modulus | Varies by grade | Increased | [5] |

| Izod Impact Strength | Varies by grade | Increased | [6] |

Experimental Protocol: Incorporation of Lithium Benzoate as a Nucleating Agent

This protocol describes a general procedure for incorporating lithium benzoate into polypropylene using a twin-screw extruder.

Materials:

-

Polypropylene (powder or pellets)

-

Lithium Benzoate (fine powder, particle size < 10 microns for optimal dispersion)[1]

-

Antioxidants and other desired additives

-

Twin-screw extruder

-

Injection molding machine or film casting line for sample preparation

-

Testing equipment for thermal, mechanical, and optical properties

Procedure:

-

Pre-blending: Dry blend the polypropylene powder or pellets with the desired concentration of lithium benzoate. Typical concentrations range from 500 to 2000 ppm (0.05% to 0.2% by weight). It is also recommended to add standard antioxidants to prevent degradation during processing.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder appropriate for the grade of polypropylene being used (e.g., 180-220°C from feed zone to die).

-

Feed the pre-blended mixture into the extruder. The screw design should provide sufficient shear to ensure homogeneous dispersion of the lithium benzoate.[1]

-

Extrude the molten polymer through a die to form strands.

-

-

Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce nucleated polypropylene pellets.

-

Sample Preparation:

-

Dry the nucleated polypropylene pellets.

-

Use an injection molding machine to produce test specimens for mechanical testing (e.g., tensile bars, impact bars) and plaques for optical testing.

-

Alternatively, use a film casting line to produce films for haze and clarity measurements.

-

-

Characterization:

-

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the crystallization temperature (Tc) and melting temperature (Tm).

-

Optical Analysis: Use a haze meter to measure the haze and clarity of the injection-molded plaques or cast films according to ASTM D1003.[7]

-

Mechanical Analysis: Conduct tensile testing (ASTM D638) and Izod impact testing (ASTM D256) on the injection-molded specimens.

-

Benzoate Esters as Internal Donors in Ziegler-Natta Catalysts

While lithium benzoate itself is not a direct catalyst for polymerization, related benzoate compounds, specifically benzoate esters (e.g., ethyl benzoate), play a crucial role as internal electron donors in third-generation Ziegler-Natta catalysts.[8] These catalysts are the workhorses of industrial polypropylene production.

Role of Internal Donors

In a Ziegler-Natta catalyst system, which typically consists of a titanium compound on a magnesium chloride support, activated by an organoaluminum co-catalyst, internal donors are Lewis bases incorporated into the solid catalyst component.[9] Their primary functions are:

-

Stereoselectivity Control: Internal donors are critical for producing highly isotactic polypropylene, which has superior mechanical properties. They achieve this by selectively poisoning non-stereospecific active sites on the catalyst surface.[10]

-

Activity Enhancement: By influencing the structure of the active sites, internal donors can also enhance the overall activity of the catalyst.[9]

Experimental Protocol: Propylene (B89431) Polymerization with a Ziegler-Natta Catalyst Containing a Benzoate Donor

This protocol provides a general outline for the polymerization of propylene using a Ziegler-Natta catalyst system that includes a benzoate ester as an internal donor. Note: The synthesis of the Ziegler-Natta catalyst itself is a complex process often carried out by specialized manufacturers. This protocol assumes the use of a pre-made catalyst.

Materials:

-

Catalyst System:

-

Solid Ziegler-Natta catalyst component (e.g., TiCl₄/ethyl benzoate/MgCl₂)

-

Co-catalyst (e.g., Triethylaluminum - TEAL)

-

External Donor (optional, e.g., an alkoxysilane, can be used to further tune stereoselectivity)

-

-

Monomer: Polymerization-grade propylene

-

Solvent: Heptane or liquid propylene

-

Chain Transfer Agent: Hydrogen (for molecular weight control)

-

Polymerization Reactor: A pressure-rated, stirred autoclave reactor equipped with temperature and pressure control.

Procedure:

-

Reactor Preparation:

-

Thoroughly clean and dry the polymerization reactor.

-

Purge the reactor with high-purity nitrogen to remove air and moisture.

-

-

Charging the Reactor:

-

Introduce the solvent (e.g., heptane) into the reactor under a nitrogen atmosphere.

-

Add the co-catalyst (TEAL) and the external donor (if used) to the solvent and stir.

-

Introduce the solid Ziegler-Natta catalyst component into the reactor.

-

-

Polymerization:

-

Pressurize the reactor with propylene to the desired pressure.

-

If controlling molecular weight, introduce a specific partial pressure of hydrogen.

-

Heat the reactor to the desired polymerization temperature (e.g., 70°C).

-

Maintain constant temperature and pressure throughout the polymerization reaction. The polymerization time will depend on the desired yield.

-

-

Termination and Product Recovery:

-

Vent the unreacted propylene.

-

Terminate the polymerization by adding a deactivating agent (e.g., isopropanol).

-

Filter the polymer slurry to separate the polypropylene powder.

-

Wash the polymer powder with a suitable solvent (e.g., heptane) to remove catalyst residues.

-

Dry the polypropylene powder in a vacuum oven.

-

-

Polymer Characterization:

-

Determine the polymer yield and catalyst activity.

-

Characterize the polymer for its molecular weight and molecular weight distribution (Gel Permeation Chromatography - GPC), isotacticity (¹³C NMR), and thermal properties (DSC).

-

Visualizations

Experimental Workflow for Incorporating a Nucleating Agent

Ziegler-Natta Polymerization Logical Relationship

References

- 1. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. 2017erp.com [2017erp.com]

- 4. Nucleating agent for polypropylene - Bingway [bingwaytech.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Lithium Benzoate as an Electrolyte Additive for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium-ion batteries (LIBs) are the dominant energy storage technology for portable electronics and electric vehicles. The electrolyte, a crucial component, plays a significant role in the battery's performance, safety, and lifespan. Electrolyte additives are minor components incorporated into the electrolyte formulation to enhance specific properties of the battery. This document provides detailed application notes and protocols for the use of lithium benzoate (B1203000) as a potential film-forming electrolyte additive in lithium-ion batteries.

While not a conventional additive, lithium benzoate (C₇H₅LiO₂) presents interesting characteristics due to its aromatic and carboxylate functionalities. It has been explored for its potential to improve the initial charge-discharge efficiency, reduce irreversible capacity loss, and inhibit detrimental side reactions, particularly at high voltages.[1] This application note will detail its proposed mechanism of action, provide protocols for its experimental evaluation, and summarize the anticipated effects on battery performance.

Proposed Mechanism of Action

Lithium benzoate is proposed to function as a film-forming additive, modifying the solid electrolyte interphase (SEI) on the anode and potentially forming a protective cathode-electrolyte interphase (CEI) on the cathode.

Anode (Graphite): During the initial charging cycles, the electrolyte components decompose on the anode surface to form the SEI, a passivation layer that is electronically insulating but ionically conductive.[2][3][4] An ideal SEI prevents further electrolyte decomposition and ensures stable battery performance. It is hypothesized that lithium benzoate, due to its aromatic structure, can be electrochemically reduced at a potential slightly higher than the solvent molecules (e.g., ethylene (B1197577) carbonate). This preferential reduction would lead to the incorporation of benzoate-derived species into the SEI layer. The aromatic rings could enhance the thermal and mechanical stability of the SEI, while the carboxylate group could facilitate Li⁺ transport.

Cathode (e.g., NMC, LCO): At high operating voltages, conventional carbonate-based electrolytes can oxidize on the cathode surface, leading to capacity fade and impedance growth. Aromatic compounds can be designed to be preferentially oxidized, forming a protective CEI that mitigates these issues.[5] Lithium benzoate, with its benzene (B151609) ring, could undergo oxidative polymerization on the cathode surface, creating a stable barrier that prevents direct contact between the electrolyte and the highly reactive cathode material. This can suppress transition metal dissolution and electrolyte decomposition, thereby improving the cycle life and thermal stability of high-voltage batteries.

Data Presentation

As direct and comprehensive quantitative data for lithium benzoate as a primary electrolyte additive is limited in publicly available literature, the following table presents a hypothetical summary of expected performance improvements based on the proposed mechanism and data from similar aromatic and carboxylate additives. These values should be experimentally verified.

| Performance Metric | Baseline Electrolyte (No Additive) | Electrolyte with Lithium Benzoate (Expected Trend) |

| First Cycle Coulombic Efficiency (%) | 85 - 90 | > 90 |

| Capacity Retention after 200 Cycles (%) | ~80 | > 85 |

| Charge Transfer Resistance (Rct) after 100 Cycles (Ω) | High | Lower |

| Gas Generation during Formation (μL/mAh) | Moderate | Reduced |

| High-Voltage Cycling Stability (e.g., > 4.3V) | Poor | Improved |

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of lithium benzoate as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a standard lithium-ion battery electrolyte with a specified concentration of lithium benzoate.

Materials:

-

Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (e.g., 3:7 by weight)

-

Lithium salt: Lithium hexafluorophosphate (B91526) (LiPF₆)

-

Additive: Lithium benzoate (C₇H₅LiO₂, anhydrous, >99.9% purity)

-

Anhydrous solvent for dissolving the additive (e.g., Dimethyl Carbonate - DMC)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

-